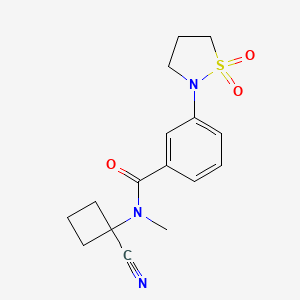

![molecular formula C15H26Cl3N5 B2937122 6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride CAS No. 2375270-51-0](/img/structure/B2937122.png)

6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

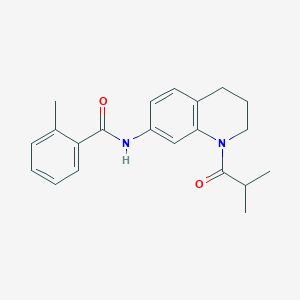

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring also plays a significant role in the molecular structure .Applications De Recherche Scientifique

Heterocyclic Compounds in Peptide Synthesis

Heterospirocyclic compounds, such as those derived from azirine and prolinates, have been synthesized and utilized as novel dipeptide synthons in peptide synthesis. These compounds can undergo expected reactions with carboxylic acids and thioacids, demonstrating their potential utility in constructing complex peptide structures, which could be relevant to the synthesis or modification of peptides and proteins in various research contexts (Suter et al., 2000).

CCR4 Antagonists for Immunological Research

Diazaspiro decan derivatives have shown significant activity as CCR4 antagonists, binding to the extracellular allosteric site of the receptor. These compounds, particularly those incorporating pyrrolidinyl groups, are potent in various assays and can induce endocytosis of the CCR4 receptor. This property is significant for immunological research and could be leveraged in studies aiming to modulate immune responses or in the development of therapeutic agents targeting immune-related conditions (Shukla et al., 2016).

Chemical Transformations for Heterocyclic Synthesis

The chemical transformations of compounds containing pyrrolidin-2-ones with fused norbornane or spirocyclopropane fragments have been explored, leading to the formation of azomethines and various N-substituted derivatives. These reactions highlight the potential of such compounds in synthesizing heterocyclic spiranes and other complex structures, which could be of interest in the synthesis of novel molecules with potential biological activity (Kostyuchenko et al., 2009).

Azaspirocycles in Drug Discovery

Azaspirocycles, including those similar in structure to the compound , have been synthesized through multicomponent condensations and further transformed into functionalized pyrrolidines, piperidines, and azepines. These scaffolds are of significant interest in chemistry-driven drug discovery, potentially offering a platform for the development of new therapeutic agents with diverse biological activities (Wipf et al., 2004).

Mécanisme D'action

Target of action

Pyrrolidine and pyrimidine derivatives have been widely used in medicinal chemistry and have shown a wide range of pharmacological activities . The specific targets can vary greatly depending on the exact structure and functional groups present in the compound.

Mode of action

The mode of action would depend on the specific targets of the compound. Generally, these compounds can interact with their targets through various types of chemical interactions, leading to changes in the function of the target .

Biochemical pathways

The affected pathways would also depend on the specific targets of the compound. Pyrrolidine and pyrimidine derivatives can affect a variety of biochemical pathways, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling pathways to effects on cell growth, differentiation, or survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5.3ClH/c1-19-8-12(15(11-19)9-16-10-15)13-4-5-17-14(18-13)20-6-2-3-7-20;;;/h4-5,12,16H,2-3,6-11H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVCYRKLAOCYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N4CCCC4.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)

![5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B2937046.png)

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)

![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)

![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)

![N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937061.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)